7,7-Dimethylbicyclo[2.2.1]heptan-1-ol
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Overview
Description
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol, also known as fenchol, is a bicyclic monoterpenoid alcohol. It is a white crystalline solid with a camphor-like odor. This compound is naturally occurring and can be found in various essential oils, including those of fennel and basil. It is widely used in the fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of fenchone, a ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of fenchone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fenchone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form fenchane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Fenchone
Reduction: Fenchane
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Scientific Research Applications
7,7-Dimethylbicyclo[2.2.1]heptan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with GABA receptors and other neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
Borneol: Another bicyclic monoterpenoid alcohol with similar structure and properties.
Isoborneol: An isomer of borneol with slightly different chemical properties.
Fenchone: The ketone form of 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two methyl groups on the bicyclic ring. This gives it distinct chemical and physical properties, making it valuable in various applications, especially in the fragrance industry.
Properties
CAS No. |
22463-27-0 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)7-3-5-9(8,10)6-4-7/h7,10H,3-6H2,1-2H3 |
InChI Key |
ZFVYXCUQKKZDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)O)C |
Origin of Product |
United States |
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